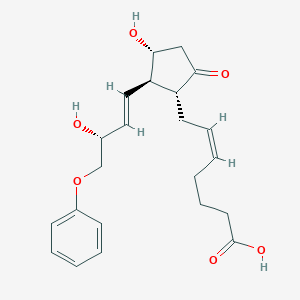

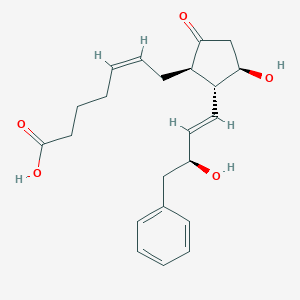

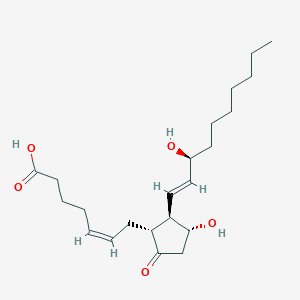

20-ethyl Prostaglandin E2

描述

20-乙基前列腺素E2是前列腺素E2的合成类似物,其特征在于由于添加了两个亚甲基碳原子而具有延伸的ω链。 这种修饰增强了其生物活性并提高了稳定性,使其成为各种科学和医学应用中的一种有价值的化合物 .

作用机制

20-乙基前列腺素E2通过与细胞表面的特定受体(如EP4受体)相互作用而发挥其作用。 这种相互作用触发了一系列生化事件,包括cAMP/磷酸化CREB途径的激活,从而导致各种生理反应,例如肌肉再生和免疫调节 .

类似化合物:

- 前列腺素E2

- 曲前列醇

- 前列腺素F2α

比较: 20-乙基前列腺素E2由于其延伸的ω链而独一无二,与其他前列腺素相比,它增强了稳定性和生物活性。 与曲前列醇(对FP受体的亲和力降低)不同,20-乙基前列腺素E2保持其天然的15(S)烯丙基羟基,可能提高其效力 .

生化分析

Biochemical Properties

20-ethyl Prostaglandin E2 interacts with various enzymes, proteins, and other biomolecules. It is synthesized by the sequential actions of a panel of highly specific enzymes . The synthesis is initiated by phospholipases, a family of enzymes that catalyze the hydrolysis of membrane phospholipids, liberating free fatty acids, including arachidonic acid, from membrane lipids .

Cellular Effects

This compound exerts diverse effects on cell proliferation, apoptosis, angiogenesis, inflammation, and immune surveillance . It has been reported to stimulate glucose uptake and lactate production in cumulus-oocyte complexes (COCs), influencing the expression of enzymes involved in glycolysis and the hexosamine biosynthetic pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to endow tumor cells with resistance to T-cell cytotoxicity and induce cytokines for MDSC recruitment, crucial for suppression of T-cell immunity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to reduce intracellular reactive oxygen species levels, simultaneously increasing glutathione concentration and stimulating antioxidant gene expression in the oocyte .

Metabolic Pathways

This compound is involved in the metabolism of arachidonic acid, a process that involves several enzymes and cofactors . It is part of the prostanoid family of lipids, which are a subclass of eicosanoids produced by oxidation of 20-carbon essential fatty acids .

准备方法

合成路线和反应条件: 20-乙基前列腺素E2的合成通常涉及使用绵羊精囊腺提取物对花生四烯酸进行酶促转化。谷胱甘肽的存在确保了高产率。 该过程包括提取、孵育、浓缩、复溶、透析和纯化 .

工业生产方法: 20-乙基前列腺素E2的工业生产方法与其他前列腺素的生产方法类似,涉及大规模酶促反应和纯化过程,以确保高纯度和产率 .

化学反应分析

反应类型: 20-乙基前列腺素E2会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰其结构和增强其生物活性至关重要 .

常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 反应条件通常涉及控制温度和pH值,以确保最佳产率 .

主要产品:

科学研究应用

20-乙基前列腺素E2具有广泛的科学研究应用:

化学: 用作研究前列腺素合成和反应的模型化合物.

生物学: 增强造血干细胞和祖细胞的归巢和植入,使其在干细胞研究中具有价值.

医学: 研究其在治疗自身免疫性疾病和增强肌肉再生方面的潜力.

工业: 用于开发新药和治疗剂.

相似化合物的比较

- Prostaglandin E2

- Unoprostone

- Prostaglandin F2 alpha

Comparison: 20-Ethyl Prostaglandin E2 is unique due to its extended omega-chain, which enhances its stability and biological activity compared to other prostaglandins. Unlike Unoprostone, which has reduced affinity for FP receptors, this compound maintains its natural 15(S) allylic hydroxyl, potentially improving its potency .

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMMZTNQIJBMBC-QKIVIXBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 20-ethyl-PGE2 being identified as a biomarker in H1N1-induced pneumonia?

A1: The research identified 13 biomarkers in the serum of mice infected with H1N1, including 20-ethyl-PGE2. [] This suggests that 20-ethyl-PGE2 levels are altered during H1N1 infection and could potentially be used to track the progression of the disease or the effectiveness of treatments. The study found that treatment with modified Jiu Wei Qiang Huo decoction (MJWQH), a traditional Chinese medicine, effectively reversed the elevated 20-ethyl-PGE2 levels back to those observed in the control group. [] This finding indicates that 20-ethyl-PGE2 may be involved in the inflammatory response to H1N1 infection and that MJWQH might exert its therapeutic effects by modulating this response.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。